Doxycycline hyclate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Doxycycline is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain infections. In addition, doxycycline is FDA-approved for the prevention of malaria due to Plasmodium falciparum.

Many of the infections for which doxycycline is FDA-approved can be opportunistic infections (OIs) of HIV.

Doxycycline Hyclate is the hyclate salt form of doxycycline, a synthetic, broad-spectrum tetracycline antibiotic exhibiting antimicrobial activity. This compound binds reversibly to the 30S ribosomal subunit, possibly to the 50S ribosomal subunit as well, thereby blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This leads to an inhibition of protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity.

A synthetic tetracycline derivative with similar antimicrobial activity.

Applications De Recherche Scientifique

Infectious Diseases

Doxycycline hyclate is widely used in treating various infectious diseases:

- Malaria : Recommended for prophylaxis and treatment, particularly in areas where resistance to other antimalarials exists.

- Rickettsial Infections : Effective against diseases such as typhus and Rocky Mountain spotted fever.

- Acne Treatment : Demonstrated significant effectiveness in reducing acne lesions due to its anti-inflammatory properties .

Immunomodulation

Recent studies indicate that doxycycline possesses immunomodulatory effects, making it beneficial in managing inflammatory diseases:

- Rheumatoid Arthritis : Doxycycline has been shown to reduce inflammation and joint damage.

- Chronic Periodontitis : Its anti-inflammatory properties help manage periodontal disease by reducing collagen breakdown in the gingival crevicular fluid .

Oncology

Emerging research suggests that doxycycline may have anticancer properties:

- Studies indicate that doxycycline can inhibit cell proliferation and invasion in certain cancer types, including breast and prostate cancers. It may also enhance the efficacy of other chemotherapeutic agents .

Case Study 1: Topical Application for Recurrent Aphthous Stomatitis

A study evaluated the efficacy of a single application of topical this compound mixed with denture adhesive for treating recurrent aphthous stomatitis. Results showed significant pain reduction and faster healing compared to placebo, highlighting its potential as a topical therapeutic agent .

Case Study 2: Doxycycline in Periodontal Therapy

In a clinical trial involving patients with chronic periodontitis, this compound was administered as an adjunct to scaling and root planing. The results demonstrated a marked improvement in clinical attachment levels and reduced probing depth compared to controls, underscoring its effectiveness in periodontal management .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Evidence Level |

|---|---|---|

| Infectious Diseases | Acne, malaria, Rickettsial infections | High |

| Immunomodulation | Rheumatoid arthritis, chronic periodontitis | Moderate |

| Oncology | Inhibition of cancer cell proliferation | Emerging |

Propriétés

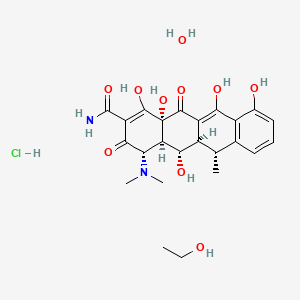

Formule moléculaire |

C24H33ClN2O10 |

|---|---|

Poids moléculaire |

545.0 g/mol |

Nom IUPAC |

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;ethanol;hydrate;hydrochloride |

InChI |

InChI=1S/C22H24N2O8.C2H6O.ClH.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;1H;1H2/t7-,10+,14+,15-,17-,22-;;;/m0.../s1 |

Clé InChI |

DWBSXBGBGHKWOT-WBYAVNBMSA-N |

SMILES |

CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl |

SMILES isomérique |

CCO.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl |

SMILES canonique |

CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl |

Solubilité |

>76.9 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.